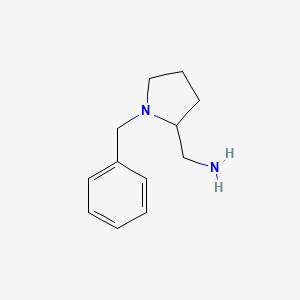

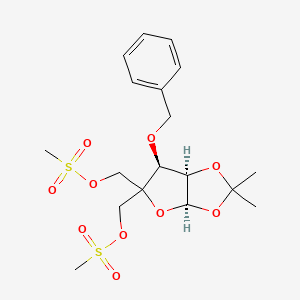

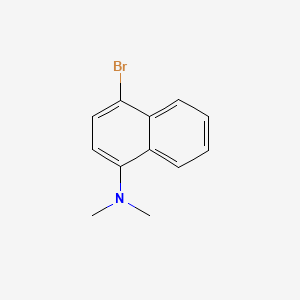

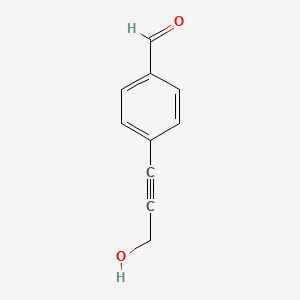

![molecular formula C18H22N6O4 B1277953 N6-[2-(4-氨基苯基)乙基]腺苷 CAS No. 89705-21-5](/img/structure/B1277953.png)

N6-[2-(4-氨基苯基)乙基]腺苷

描述

Apnea is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.

The exact mass of the compound n6-[2-(4-Aminophenyl)ethyl]adenosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >58 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Apnea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apnea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对A1-腺苷受体的亲和力

N6-[2-(4-氨基苯基)乙基]腺苷已被确认为在大鼠脑皮层膜中与A1-腺苷受体结合的有效竞争性拮抗剂。它对这些受体表现出高亲和力,Ki值范围为1-100 nM。这一特性使其在受体和组织化学探针、放射配体制备和靶向药物开发方面具有用处(Jacobson et al., 1985)。

在腺苷A3受体研究中的作用

当这种化合物与碘-125标记后,显示出对腺苷A3受体的高亲和力。这一发现在探索N6-[2-(4-氨基苯基)乙基]腺苷的心血管效应方面具有重要意义,特别是在支持大鼠心脏主动脉循环的情况下。其降压反应不受广谱腺苷受体拮抗剂影响,表明其在理解心血管药理学方面的潜力(Fozard & Carruthers, 1993)。

在钙通量调节中的参与

N6-[2-(4-氨基苯基)乙基]腺苷已被发现能增加大鼠脑皮层突触小体的钙通量。这种效应是剂量依赖性的,并与其在突触前A2a受体的活性相关联,表明其在介导神经递质释放通过钙通道调节中的作用(Li & Wong, 2000)。

对分子克隆和特性研究的贡献

这种化合物在腺苷受体的分子克隆和特性研究中发挥了重要作用,特别是A3腺苷受体。N6-[2-(4-氨基苯基)乙基]腺苷与表达A3受体的转染细胞的结合为揭示受体的结构和功能以及其在各种组织中的表达提供了见解(Zhou et al., 1992)。

作用机制

Target of Action

“N6-[2-(4-Aminophenyl)ethyl]adenosine”, also known as APNEA, is a potent, non-selective agonist of the A3 adenosine receptor . The A3 adenosine receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and plays a crucial role in many biological functions .

Mode of Action

APNEA interacts with the A3 adenosine receptor, triggering a series of biochemical reactions. As a non-selective agonist, it can bind to and activate the receptor, regardless of the presence of adenosine, the natural ligand . This activation can lead to various physiological responses, depending on the specific cellular context .

Biochemical Pathways

The activation of the A3 adenosine receptor by APNEA can influence several biochemical pathways. While the exact pathways can vary depending on the cell type and physiological conditions, they often involve the regulation of cyclic AMP (cAMP) levels and the modulation of protein kinase activity .

Result of Action

The activation of the A3 adenosine receptor by APNEA can have various molecular and cellular effects. For instance, in vitro studies have shown that APNEA can potentiate the anticonvulsive action of certain drugs against electroconvulsions . .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPOZVLRZZIEBW-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433272 | |

| Record name | N6-2-(4-Aminophenyl)ethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89705-21-5 | |

| Record name | N6-2-(4-Aminophenyl)ethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) interact with its target and what are the downstream effects?

A1: APNEA is a selective agonist for the adenosine A3 receptor [, , ]. Binding of APNEA to the A3 receptor triggers a cascade of intracellular signaling events. While the exact mechanisms depend on the cell type and context, some common downstream effects include inhibition of adenylate cyclase, reduction in cAMP levels, and modulation of ion channel activity [, ].

Q2: Does APNEA's activity show selectivity for the A3 receptor over other adenosine receptor subtypes?

A2: Yes, research indicates that APNEA exhibits a higher potency for the A3 receptor compared to other adenosine receptor subtypes like A1 and A2 [, ]. For instance, studies using rat models showed that APNEA-induced hypotension was not affected by high doses of the broad-spectrum adenosine receptor antagonist 8-(p-sulphophenyl)theophylline (8-SPT), which typically blocks A1 and A2 receptors []. This resistance to 8-SPT blockade, along with the high potency of APNEA in inducing these responses, points towards a preferential interaction with the A3 receptor.

Q3: What is the role of APNEA in studying ischemic preconditioning in the heart?

A3: Studies on isolated rabbit hearts suggest that the adenosine A3 receptor, for which APNEA is a selective agonist, might play a role in the protective mechanism of ischemic preconditioning []. Preconditioning the heart with brief periods of ischemia reduces infarct size following a subsequent prolonged ischemic event. Researchers found that the protective effect of preconditioning, adenosine, or APNEA administration were all blocked by a potent but non-selective A3 receptor antagonist, BW A1433 []. This finding suggests that the A3 receptor, potentially activated by APNEA, could be involved in mediating cardioprotection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。